3-Hydroxy-3-methylhexanoic acid

Overview

Description

Synthesis Analysis

The synthesis of 3-Hydroxy-3-methylhexanoic acid and its derivatives involves complex chemical pathways that have been explored in various studies. These pathways often involve the strategic manipulation of molecular structures to achieve the desired compound. For instance, the microbial production of related hydroxy acids from CO2 showcases innovative methods of synthesis, highlighting the potential for sustainable production processes (Ishizaki, Tanaka, & Taga, 2001).

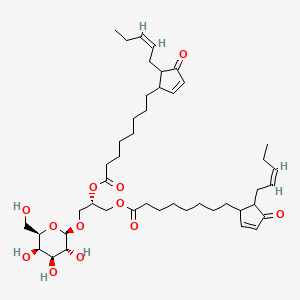

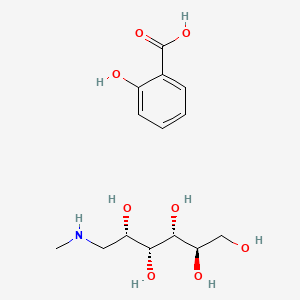

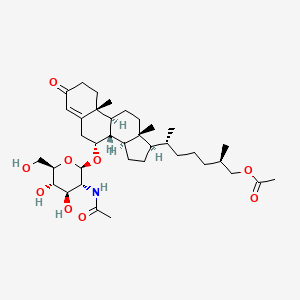

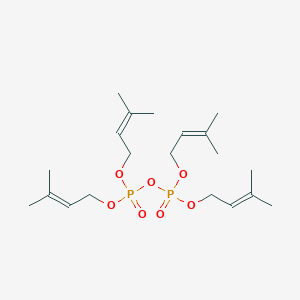

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-3-methylhexanoic acid is crucial in determining its chemical behavior and reactivity. The presence of hydroxy groups and their position within the molecule significantly influence its properties and interactions. Studies on hydroxycinnamic acids have revealed how structural variations can impact antioxidant activity, providing insights into the importance of molecular structure in determining the compound's functionality (Razzaghi-Asl et al., 2013).

Chemical Reactions and Properties

3-Hydroxy-3-methylhexanoic acid participates in a variety of chemical reactions, leading to the formation of diverse derivatives with unique properties. For example, the conversion processes involving hydroxycitric acid, a compound with similarities to 3-Hydroxy-3-methylhexanoic acid, demonstrate the compound's versatility and potential for producing biologically active molecules (Yamada, Hida, & Yamada, 2007).

Scientific Research Applications

-

Human Metabolite Studies

-

Fragrance Industry

-

Biochemical Research

- Application : 3-Hydroxy-3-methylhexanoic acid is used in biochemical research, particularly in studies involving 3-Hydroxy-3-methylglutaryl CoA Reductase .

- Methods : The compound is used in experimental procedures involving the HMGR-specific inhibitor mevinolin .

- Results : Analysis done in Arabidopsis showed a direct correlation between the HMGR activity levels determined by the radiochemical method and the percentage of seedlings that develop true leaves .

-

Chemical Synthesis

- Application : This compound can be used in the synthesis of other complex organic compounds .

- Methods : The exact methods of application in chemical synthesis would depend on the specific reactions being carried out .

- Results : The outcomes of its use in chemical synthesis would vary based on the specific reactions and the compounds being synthesized .

-

Pharmaceutical Research

- Application : 3-Hydroxy-3-methylhexanoic acid could potentially be used in pharmaceutical research, although specific applications are not detailed in the available sources .

- Methods : The methods of application in pharmaceutical research would depend on the specific research goals and experimental designs .

- Results : The outcomes of its use in pharmaceutical research would depend on the specific research goals and experimental results .

-

Material Science

-

Odor Studies

- Application : 3-Hydroxy-3-methylhexanoic Acid is an acidic compound of human body odor . It can be used in studies related to human body odor and its biochemical origins .

- Methods : The presence of this compound in human sweat can be detected through various biochemical assays and tests .

- Results : The detection of this compound can provide insights into the biochemical origins of human body odor .

-

Chemical Database

- Application : This compound is listed in chemical databases like ChemSpider and ChEBI , which suggests its relevance in cheminformatics and related fields .

- Methods : The compound’s properties, such as molecular formula, average mass, mono-isotopic mass, and InChI key, are listed in these databases .

- Results : The listing of this compound in these databases indicates its relevance in chemical research and studies .

-

Chemical Supplier

- Application : This compound is available from chemical suppliers, suggesting its use in various industrial applications .

- Methods : The compound can be purchased in various purities and grades, depending on the specific requirements of the application .

- Results : The availability of this compound from suppliers indicates its demand in various industrial applications .

Safety And Hazards

3-Hydroxy-3-methylhexanoic acid is considered hazardous. It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is advised to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion .

properties

IUPAC Name |

3-hydroxy-3-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-3-4-7(2,10)5-6(8)9/h10H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRNSTGIHROKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586585 | |

| Record name | 3-Hydroxy-3-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxy-3-methylhexanoic acid | |

CAS RN |

58888-76-9 | |

| Record name | 3-Hydroxy-3-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-3-methylhexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1257928.png)

![7-(2-thienyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1257933.png)